

1-(2-Bromoethyl)pyrrolidine hydrochloride physical and chemical properties

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Compound of Interest

Compound Name:	1-(2-Bromoethyl)pyrrolidine hydrochloride
Cat. No.:	B033933

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An In-depth Technical Guide to **1-(2-Bromoethyl)pyrrolidine Hydrochloride** for Advanced Research

Abstract

This technical guide provides an in-depth analysis of **1-(2-Bromoethyl)pyrrolidine hydrochloride** (CAS No: 106536-48-5), a pivotal reagent in modern synthetic and medicinal chemistry. The pyrrolidine scaffold is a privileged structure in drug discovery, and this hydrochloride salt serves as a critical building block for introducing the pyrrolidinoethyl moiety into a wide array of molecules.^{[1][2]} This document elucidates the compound's core physicochemical properties, explores its chemical reactivity with mechanistic insight, presents a detailed experimental protocol for its application in N-alkylation, and discusses its broader significance in drug development. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.

The Pyrrolidine Motif: A Cornerstone of Modern Medicinal Chemistry

The five-membered, saturated nitrogen heterocycle known as the pyrrolidine ring is one of the most ubiquitous scaffolds in FDA-approved pharmaceuticals.^{[1][3]} Its prevalence stems from a combination of favorable attributes:

- Enhanced Solubility: The basic nitrogen atom can be protonated, improving aqueous solubility and bioavailability.
- Stereochemical Complexity: The sp^3 -hybridized carbon atoms allow for the creation of multiple stereocenters, enabling precise three-dimensional arrangements to optimize interactions with biological targets.^[2]
- Favorable Physicochemical Properties: The pyrrolidine ring is a bioisostere for other cyclic and acyclic structures, allowing for scaffold hopping and the fine-tuning of pharmacokinetic profiles.^[1]

1-(2-Bromoethyl)pyrrolidine hydrochloride is a highly valuable derivative that functionalizes this core scaffold. It acts as a robust electrophilic building block, designed to alkylate a variety of nucleophiles and thereby tether the advantageous pyrrolidinoethyl group onto a target molecule.^[4] Its hydrochloride salt form ensures greater stability and easier handling compared to the free base.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective use in synthesis.

Compound Identity

Identifier	Value	Reference
Chemical Name	1-(2-bromoethyl)pyrrolidine;hydrochloride	[5]
CAS Number	106536-48-5	[5] [6] [7]
Molecular Formula	$C_6H_{13}BrClN$	[5] [6] [7]
Molecular Weight	214.53 g/mol	[5] [6] [7]
Canonical SMILES	<chem>C1CCN(C1)CCBr.Cl</chem>	[5]
InChIKey	GWEXSMZNVPJTCD-UHFFFAOYSA-N	[5]

Physical and Chemical Data

Property	Value / Observation	Reference / Note
Physical Form	Typically a powder or solid.	
Melting Point	190-195 °C (for the hydrobromide salt)	Note: This data is for the analogous hydrobromide (HBr) salt. The melting point for the hydrochloride salt is expected to be in a similar range but should be confirmed experimentally.
Solubility	As a salt, it is expected to be soluble in polar solvents such as water, methanol, and DMSO.	Inferred from chemical structure.
Storage Conditions	Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[6][7]	The related chloro-analog is noted to be hygroscopic, a precaution that should be taken with this compound as well.[8]

Spectral Data Interpretation

While a dedicated spectrum for the hydrochloride salt is not publicly available, data from the analogous hydrobromide and chloro-hydrochloride salts provide a strong basis for structural confirmation.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, typically in the 2.0-3.5 ppm range. The methylene protons adjacent to the nitrogen (-N-CH₂-) and the bromine (-CH₂-Br) will appear as distinct triplets further downfield, likely in the 3.5-4.0 ppm range.[9][10]
- ¹³C NMR: The carbon spectrum will show four distinct signals corresponding to the two sets of non-equivalent pyrrolidine ring carbons and the two ethyl bridge carbons. The carbon bonded to the bromine will be the most deshielded of the aliphatic carbons.

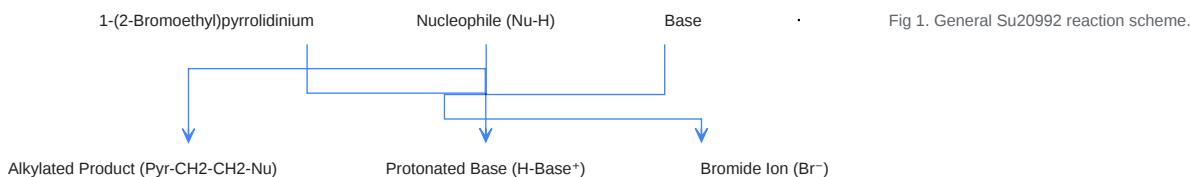
- IR Spectroscopy: The infrared spectrum will exhibit strong C-H stretching vibrations around 2800-3000 cm^{-1} . A broad peak in the 2400-2700 cm^{-1} region is characteristic of the N-H stretch of the protonated tertiary amine hydrochloride. The C-Br stretch is typically weak and appears in the fingerprint region around 500-600 cm^{-1} .^[11]
- Mass Spectrometry: Electron ionization mass spectrometry will show the molecular ion of the free base (1-(2-Bromoethyl)pyrrolidine) at an m/z corresponding to $\text{C}_6\text{H}_{12}\text{BrN}$.^[12] The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) will be a definitive feature.

Chemical Reactivity and Synthetic Profile

The Bromoethyl Moiety: An Electrophilic Workhorse

The synthetic utility of **1-(2-Bromoethyl)pyrrolidine hydrochloride** is dominated by the reactivity of the carbon-bromine bond. Bromine is an excellent leaving group, rendering the adjacent carbon atom electrophilic and highly susceptible to nucleophilic attack.^[4]

The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) reaction. This mechanism is favored because the electrophilic carbon is primary and unhindered, allowing for efficient backside attack by a wide range of nucleophiles.



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Caption: General SN2 reaction of 1-(2-Bromoethyl)pyrrolidinium.

Common nucleophiles include:

- Amines (Primary and Secondary): To form substituted diamines.
- Thiols: To form thioethers (S-alkylation).[4]
- Alcohols/Phenols: To form ethers (O-alkylation).
- Carbanions: To form new carbon-carbon bonds.

Causality Insight: The presence of the hydrochloride is critical. The pyrrolidine nitrogen is protonated, preventing it from acting as a competing nucleophile in self-condensation reactions. However, this also means that a base must be added to the reaction mixture. The role of the base is not to deprotonate the pyrrolidinium ion but to either deprotonate the incoming nucleophile (e.g., a thiol to a thiolate) or to neutralize the acid that is cogenerated, driving the reaction to completion.[4]

Experimental Protocol: Synthesis of an N-Alkylated Derivative

This protocol describes a self-validating system for the N-alkylation of a model secondary amine using **1-(2-Bromoethyl)pyrrolidine hydrochloride**. The causality behind each step is explained to ensure reproducibility and success.

Principle

The secondary amine acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group in an SN2 reaction. An inorganic base (potassium carbonate) is used as an acid scavenger to neutralize the HBr that is implicitly formed, while a polar aprotic solvent (acetonitrile) facilitates the reaction without participating in it. Reaction progress is monitored by Thin Layer Chromatography (TLC).

Materials and Methods

- Reagents: **1-(2-Bromoethyl)pyrrolidine hydrochloride**, model secondary amine (e.g., morpholine), potassium carbonate (K_2CO_3 , anhydrous), acetonitrile (MeCN, anhydrous), ethyl acetate, hexanes, deionized water, brine.

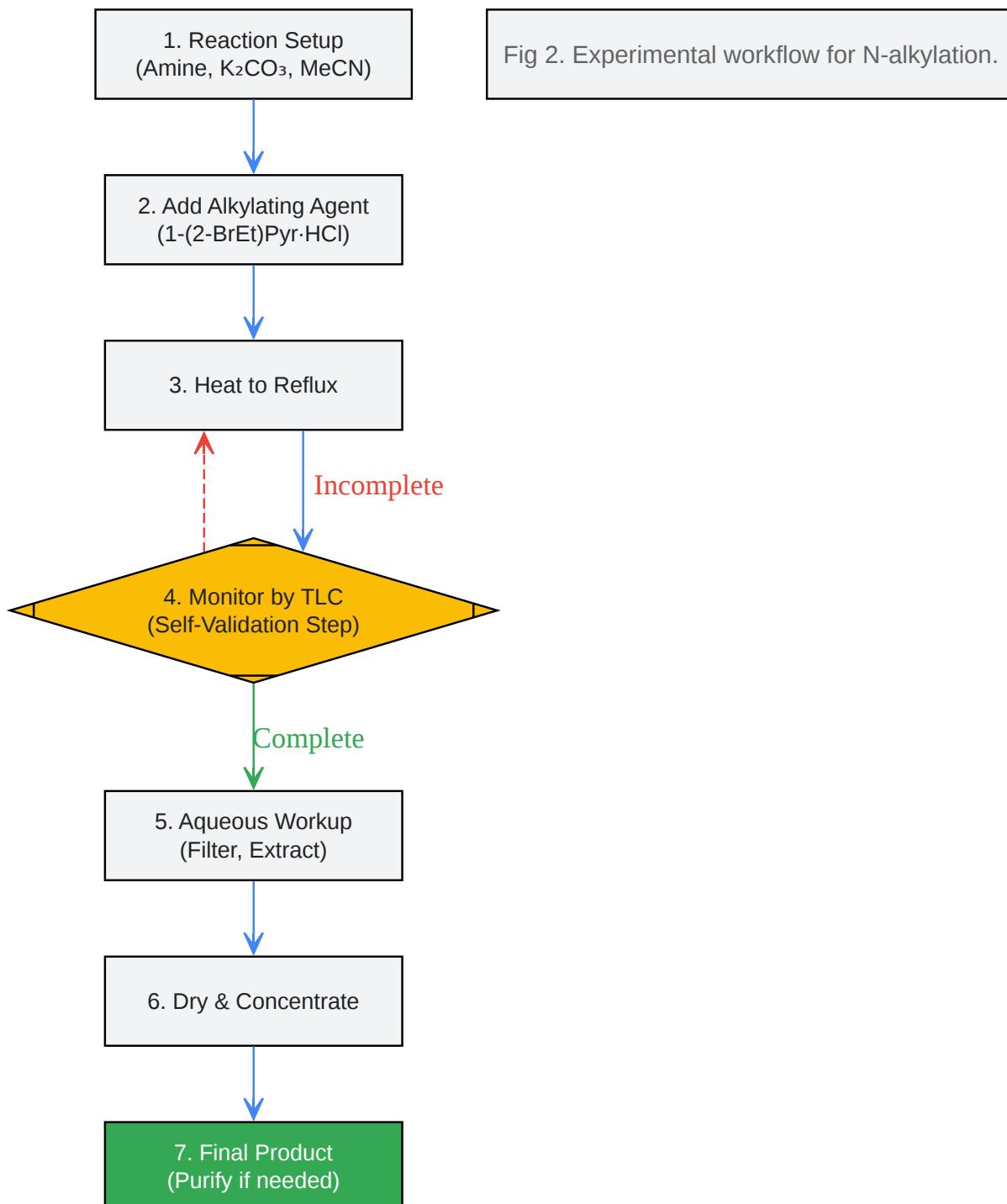
- Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, TLC plates, separatory funnel, rotary evaporator.

Step-by-Step Procedure

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N_2), add the secondary amine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.
 - Expertise & Experience: Using excess anhydrous base is crucial. It ensures the complete neutralization of the acid byproduct and removes any trace water that could interfere with the reaction.
- Reagent Addition: Add **1-(2-Bromoethyl)pyrrolidine hydrochloride** (1.1 eq) to the stirring suspension.
 - Trustworthiness: A slight excess of the alkylating agent ensures the complete consumption of the potentially more valuable starting amine.
- Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain vigorous stirring.
- Monitoring (Self-Validation): After 1 hour, and then every 2-3 hours, monitor the reaction's progress. Spot a small aliquot of the reaction mixture on a TLC plate against the starting amine. Elute with an appropriate solvent system (e.g., 10% methanol in dichloromethane). The reaction is complete when the starting amine spot has been completely consumed.
- Workup - Quench & Extraction: Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator. Redissolve the residue in ethyl acetate and wash with deionized water (2x) and then brine (1x).
 - Causality: The aqueous wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product.
- Purification: If necessary, purify the crude product by column chromatography on silica gel.

Workflow Visualization



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Caption: Experimental workflow for a self-validating N-alkylation.

Significance in Drug Discovery

1-(2-Bromoethyl)pyrrolidine hydrochloride is more than a simple reagent; it is an enabling tool for accessing novel chemical space in drug development. The pyrrolidinoethyl moiety it installs is a common feature in a variety of biologically active agents, including those targeting the central nervous system, as well as antiviral and anticancer compounds.[\[4\]](#)

For instance, this structural motif is found in compounds designed as histamine receptor antagonists, muscarinic receptor antagonists, and selective serotonin reuptake inhibitors (SSRIs). The pyrrolidine nitrogen provides a basic center for salt formation and receptor interaction, while the ethyl linker offers optimal spacing to connect to other pharmacophoric elements.

Safety, Handling, and Storage

As a reactive alkylating agent, **1-(2-Bromoethyl)pyrrolidine hydrochloride** must be handled with appropriate care.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[\[13\]](#)
- Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[\[13\]](#) Avoid contact with skin and eyes.[\[13\]](#) Take precautionary measures against static discharge.
- First Aid: In case of skin contact, wash thoroughly with soap and water.[\[13\]](#) In case of eye contact, rinse cautiously with water for several minutes.[\[13\]](#) If inhaled, move to fresh air.[\[13\]](#) If swallowed, rinse mouth and seek medical attention.[\[13\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[6\]](#) For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[\[6\]](#)[\[7\]](#)

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

1-(2-Bromoethyl)pyrrolidine hydrochloride is a cornerstone reagent for chemists seeking to leverage the well-established benefits of the pyrrolidine scaffold. Its robust reactivity, commercial availability, and straightforward handling make it an ideal choice for introducing the pyrrolidinoethyl moiety. A comprehensive understanding of its properties, reactivity, and handling, as detailed in this guide, empowers researchers to employ this building block efficiently and safely, accelerating the discovery and development of novel chemical entities.

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